molecular formula C19H15ClN2O4 B4403423 4-((3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)methyl)benzoic acid

4-((3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)methyl)benzoic acid

Cat. No.: B4403423
M. Wt: 370.8 g/mol
InChI Key: NOKZZXDWWRFYQW-UHFFFAOYSA-N
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Description

4-((3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an isoxazole ring through a carbonyl group. This compound is notable for its unique structure, which combines aromatic and heterocyclic elements, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)methyl)benzoic acid typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of a β-keto ester with hydroxylamine to form the isoxazole ring. The chlorophenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves coupling the isoxazole derivative with benzoic acid through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and acylation steps, as well as automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, the isoxazole ring may interact with active sites of enzymes, inhibiting their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid: Similar structure but lacks the benzoic acid moiety.

    2-chlorophenyl isoxazole derivatives: Various derivatives with different substituents on the isoxazole ring.

Uniqueness

4-((3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)methyl)benzoic acid is unique due to its combination of a benzoic acid moiety with an isoxazole ring, providing a distinct set of chemical properties and potential applications. This structural uniqueness allows it to interact with a broader range of molecular targets compared to its simpler analogs.

Properties

IUPAC Name

4-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-11-16(17(22-26-11)14-4-2-3-5-15(14)20)18(23)21-10-12-6-8-13(9-7-12)19(24)25/h2-9H,10H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKZZXDWWRFYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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